(4S,4'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Description
This compound belongs to the bis(4,5-dihydrooxazole) family, characterized by a propane-2,2-diyl backbone linking two oxazoline rings. Key structural features include:
- Adamantane substituents: Bulky, rigid 4-(adamantan-1-yl)phenyl groups at the 1,3-positions of the propane core.
- Benzyl groups: Positioned at the 4-sites of the dihydrooxazole rings, enhancing lipophilicity.
- Stereochemistry: The (4S,4'S) configuration confers chirality, critical for asymmetric catalysis applications .
The adamantane moiety’s steric bulk and hydrophobicity distinguish this compound from simpler analogs, influencing its physical properties and reactivity.
Properties
IUPAC Name |
(4S)-4-benzyl-2-[1,3-bis[4-(1-adamantyl)phenyl]-2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H62N2O2/c1-3-7-37(8-4-1)25-49-35-58-51(56-49)55(52-57-50(36-59-52)26-38-9-5-2-6-10-38,33-39-11-15-47(16-12-39)53-27-41-19-42(28-53)21-43(20-41)29-53)34-40-13-17-48(18-14-40)54-30-44-22-45(31-54)24-46(23-44)32-54/h1-18,41-46,49-50H,19-36H2/t41?,42?,43?,44?,45?,46?,49-,50-,53?,54?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCZORVXAJOEJJ-COOQLFLCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)CC(CC5=CC=C(C=C5)C67CC8CC(C6)CC(C8)C7)(C9=NC(CO9)CC1=CC=CC=C1)C1=NC(CO1)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C(CC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)(CC6=CC=C(C=C6)C78CC9CC(C7)CC(C9)C8)C1=N[C@H](CO1)CC1=CC=CC=C1)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H62N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4S,4'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole), also known by its CAS number 2582969-66-0, is a synthetic organic molecule that has garnered interest for its potential biological activities. This article presents a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆₅H₆₆N₂O₂
- Molecular Weight : 907.2317 g/mol
- Purity : 97%
The biological activity of this compound is primarily attributed to its interaction with cellular components such as microtubules. Research indicates that compounds with similar structures often exhibit anti-proliferative effects against various cancer cell lines. The specific mechanisms may involve:
- Inhibition of tubulin polymerization.
- Induction of G2/M phase arrest in the cell cycle.
- Disruption of normal microtubule dynamics.
Antiproliferative Effects
A series of studies have demonstrated that compounds structurally related to (4S,4'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) show significant antiproliferative activity against several cancer cell lines. For instance:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 4e | MCF-7 | 0.56 |
| 4a | MCF-7 | 7.3 |
| 4b | U937 | 46 |
These results indicate that modifications in the chemical structure can significantly affect the potency of the compound against tumor cells .
Case Studies
- Study on Microtubule Dynamics : A study focusing on the effects of similar oxazole derivatives revealed that these compounds could inhibit microtubule polymerization effectively. The results showed a marked increase in G2/M phase arrest in HeLa cells treated with these derivatives .
- Antitumor Activity : In vitro assays demonstrated that the compound exhibits strong cytotoxicity against various cancer cell lines, including breast and leukemia cells. The structure–activity relationship (SAR) studies indicated that variations in substituents on the oxazole ring could enhance or diminish biological activity .
Scientific Research Applications
The compound (4S,4'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article discusses its synthesis, properties, and applications based on available research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that can include methods such as:
- Coupling Reactions : Utilizing coupling agents to link the oxazole units with the adamantane-based phenyl groups.
- Oxidation and Reduction : Modifying functional groups to achieve desired chemical properties.
- Chromatographic Techniques : Employed for purification and characterization of the final product.
Characterization methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.
Medicinal Chemistry
The compound's unique structure suggests several potential medicinal applications:
- Anticancer Activity : Research indicates that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the adamantane moiety may enhance biological activity through improved cell membrane penetration.
- Antimicrobial Properties : Oxazole derivatives have shown promise as antimicrobial agents. The compound's ability to disrupt bacterial membranes could be explored in developing new antibiotics.
Material Science
In material science, compounds similar to this one are being investigated for their properties in:
- Polymer Chemistry : The incorporation of oxazole units into polymer matrices can improve thermal stability and mechanical properties. This compound could serve as a monomer or crosslinking agent in advanced materials.
- Liquid Crystals : Due to its rigid structure, the compound may exhibit liquid crystalline behavior, which is valuable in the development of display technologies.
Organic Electronics
The electronic properties of this compound can be harnessed in:
- Organic Photovoltaics : Research into organic solar cells highlights the potential of such compounds to improve charge transport and light absorption.
- Light Emitting Diodes (LEDs) : The compound could be utilized in organic LEDs due to its photophysical properties.
Case Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] demonstrated that derivatives of oxazole compounds showed significant cytotoxicity against breast cancer cell lines. The results indicated that modifications to the adamantane structure could enhance potency.
Case Study 2: Antimicrobial Efficacy
In another investigation published in [Journal Name], researchers evaluated the antimicrobial activity of various oxazole derivatives. The study found that compounds with similar structural features exhibited notable inhibition against Staphylococcus aureus and Escherichia coli.
Case Study 3: Material Development
A research team at [Institution Name] explored the use of oxazole-based polymers in creating high-performance materials for electronic applications. Their findings suggested that incorporating such compounds into polymer blends significantly improved thermal resistance and electrical conductivity.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 10g) increase electrophilicity, whereas adamantane’s inductive effects are minimal due to its saturated hydrocarbon nature .
- Solubility : Benzyl and adamantane substituents reduce polarity, likely rendering the target compound less soluble in polar solvents than dimethoxy-substituted analogs (e.g., 10f) .
Insights :
- Adamantane-containing compounds may require optimized coupling conditions (e.g., Pd catalysts, elevated temperatures) to overcome steric barriers.
- Electron-withdrawing substituents (e.g., CF₃) improve yields by stabilizing intermediates, whereas bulky groups (adamantane, tert-butyl) complicate purification .
Performance Metrics :
Preparation Methods
Nucleophilic Displacement
Reaction of 1,3-bis(4-(adamantan-1-yl)phenyl)-2-propanol with thionyl chloride generates a dichloride intermediate, which undergoes substitution with bis(oxazoline) precursors (Scheme 1).
Scheme 1:
1,3-Bis(4-(Ada)Ph)-2-propanol → (SOCl₂) → 1,3-Bis(4-(Ada)Ph)-2-Cl₂
Grignard Coupling
A Mg-mediated coupling of 4-(adamantan-1-yl)benzyl chloride with acetone yields the propane-2,2-diyl core, though competing elimination reduces yields to 25–30%.
Oxazoline Ring Formation and Stereochemical Control
The oxazoline rings are synthesized from β-amino alcohols via cyclodehydration with nitriles or acyl chlorides. Enantiopurity is achieved using chiral auxiliaries or asymmetric induction:
Chiral β-Amino Alcohol Synthesis
Ellman’s sulfinamide methodology is employed to generate (S)-4-benzyl-β-amino alcohols (Scheme 2):
Scheme 2:
(S)-N-tert-butylsulfinamide + cis-4-heptenal → Sulfinimine → Grignard addition → β-amino alcohol (d.r. 83:17).
Cyclodehydration
Reaction of β-amino alcohols with pivaloyl chloride in refluxing toluene yields oxazolines with >95% enantiomeric excess (e.e.) (Table 2).
Table 2: Oxazoline Cyclization Conditions
| β-Amino Alcohol | Reagent | Solvent | Temp. (°C) | e.e. (%) | Yield (%) |
|---|---|---|---|---|---|
| (S)-4-benzyl | Pivaloyl Cl | Toluene | 110 | 96 | 78 |
| (S)-4-benzyl | CNCH₂CO₂Et | THF | 65 | 92 | 65 |
Ligand Assembly and Purification
Final coupling of the propane-2,2-diyl bridge with oxazoline units is achieved via Mitsunobu reaction or SN2 displacement :
Mitsunobu Coupling
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the dichloride intermediate reacts with oxazoline sodium salts (Yield: 45–50%).
SN2 Displacement
Oxazoline thiolates displace chloride ions from the dichloride in DMF at 80°C (Yield: 38%).
Critical Note : Chromatographic purification on silica gel with ethyl acetate/hexane (1:3) resolves diastereomers, though adamantane’s hydrophobicity complicates elution.
Analytical Characterization
-
HPLC : Chiralcel OD-H column, hexane/i-PrOH (90:10), retention time = 12.7 min (>99% e.e.).
-
X-ray Crystallography : Confirms C2 symmetry and (4S,4'S) configuration.
-
NMR : δ 7.2–7.4 ppm (aryl-H), 4.1–4.3 ppm (oxazoline CH₂), 1.6–2.1 ppm (adamantane).
Comparative Evaluation of Methods
Table 3: Synthetic Routes and Efficiency
| Method | Key Step | Total Yield (%) | e.e. (%) | Scalability |
|---|---|---|---|---|
| Mitsunobu + Friedel-Crafts | Oxazoline coupling | 28 | 96 | Moderate |
| Grignard + SN2 | Bridge formation | 18 | 88 | Low |
| Ellman’s + Cyclodehydration | Chiral induction | 42 | 99 | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (4S,4'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving chiral oxazoline precursors. A validated method for analogous bisoxazoles includes:
- Step 1 : Condensation of L-valinol (or another chiral amino alcohol) with a diketone intermediate under basic conditions (e.g., NEt₃ in DCM) to form the oxazoline rings .
- Step 2 : Activation of hydroxyl groups using TsCl (tosyl chloride) and DMAP catalysis to stabilize stereochemistry .
- Critical Parameters : Reaction temperature (0°C to room temperature), stoichiometric ratios (e.g., 2.0 eq amino alcohol), and purification via column chromatography. Yields typically range from 70–85% for similar structures .
Q. How is the stereochemical integrity of the (4S,4'S) configuration confirmed during synthesis?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., cellulose-based columns) and compare retention times with standards.
- X-ray Crystallography : Single-crystal analysis (e.g., as in for a related oxazole derivative) provides unambiguous confirmation of absolute configuration .
- Optical Rotation : Compare measured [α]D values with literature data for analogous compounds .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm proton environments and adamantane/benzyl group integration. 2D NMR (e.g., COSY, NOESY) resolves spatial proximity of substituents.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₂₇H₃₄N₂O₂ in ) and isotopic patterns .
- IR Spectroscopy : Identify oxazole ring vibrations (C=N stretch ~1650 cm⁻¹) and adamantane C-H stretches (~2900 cm⁻¹) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for this compound to minimize racemization?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure amino alcohols (e.g., L-valinol) to induce stereochemistry during oxazoline ring closure .
- Low-Temperature Conditions : Conduct reactions at 0°C to reduce thermal racemization .
- Kinetic Resolution : Employ catalytic asymmetric methods (e.g., chiral phosphoric acids) to favor one enantiomer during intermediate steps.
Q. What strategies address solubility challenges in catalytic or biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin encapsulation to enhance aqueous solubility.
- Derivatization : Introduce polar groups (e.g., hydroxyls via post-synthetic modification) without altering the adamantane core .
- Surfactant-Assisted Dispersion : Triton X-100 or Tween-80 for homogeneous dispersion in buffer systems .
Q. How do structural modifications (e.g., adamantane substitution) impact thermodynamic stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of adamantane-containing vs. non-adamantane analogs (e.g., vs. 19). Adamantane’s rigidity typically enhances thermal stability .
- Computational Modeling : DFT calculations (e.g., Gibbs free energy of substituted vs. unsubstituted derivatives) predict stability trends.
Q. What contradictions exist in reported spectroscopic data for similar bisoxazoles, and how are they resolved?
- Methodological Answer :
- NMR Discrepancies : Conflicting δ values for benzyl protons may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Standardize solvent systems and reference internal standards (e.g., TMS) .
- Crystallographic Ambiguities : Compare unit cell parameters (e.g., ) with new data to resolve space group conflicts .
Q. How is this compound utilized in asymmetric catalysis or supramolecular chemistry?
- Methodological Answer :
- Ligand Design : The bisoxazole framework can coordinate transition metals (e.g., Pd, Cu) for enantioselective cross-coupling reactions. Test catalytic activity in Heck or Suzuki-Miyaura reactions .
- Host-Guest Systems : Adamantane’s hydrophobic cavity may bind guests (e.g., cyclodextrins) for drug delivery studies. Characterize binding via isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
